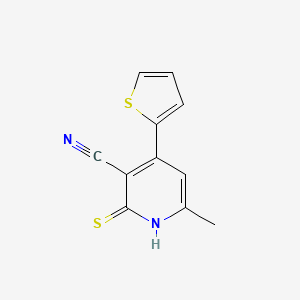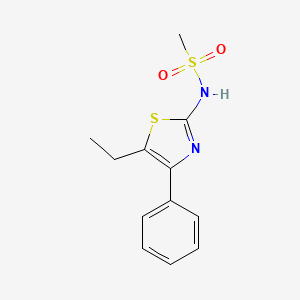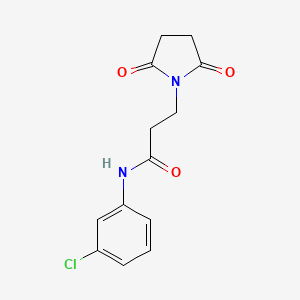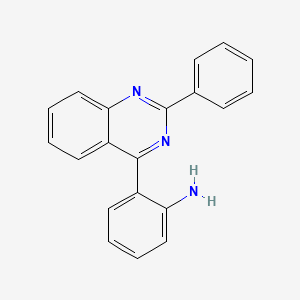![molecular formula C19H20BrN3O2 B5706185 5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)
5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic properties. This compound is a nicotinamide adenine dinucleotide (NAD+) precursor and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide involves its ability to increase NAD+ levels in cells. NAD+ is a critical coenzyme involved in a range of cellular processes, including DNA repair, energy metabolism, and cellular signaling. Therefore, increasing NAD+ levels may have therapeutic benefits in a range of diseases.
Biochemical and Physiological Effects
5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase NAD+ levels in cells, which may have therapeutic benefits in a range of diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Additionally, it has been shown to have anti-inflammatory properties and may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide in lab experiments is its ability to increase NAD+ levels in cells. This can be useful in studying the role of NAD+ in cellular processes and in developing potential therapeutic interventions. However, one limitation is that the synthesis of 5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide is a multi-step process, which may make it difficult to produce large quantities for use in experiments.
Direcciones Futuras
There are several future directions for research involving 5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide. One potential direction is to further investigate its potential therapeutic benefits in diseases such as cancer, neurodegenerative diseases, and metabolic disorders. Additionally, more research is needed to understand the mechanism of action of 5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide and how it affects cellular processes. Finally, further research is needed to optimize the synthesis method of 5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide to make it more efficient and scalable for use in experiments.
Métodos De Síntesis
The synthesis of 5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide involves a multi-step process. The first step involves the reaction of 4-bromo-3-nitrobenzoic acid with 3-(1-pyrrolidinyl)propylamine to form 4-bromo-3-nitrobenzyl-3-pyrrolidinylpropylamide. This compound is then reduced to 4-bromo-3-aminobenzyl-3-pyrrolidinylpropylamide using palladium on carbon as a catalyst. The final step involves the reaction of 4-bromo-3-aminobenzyl-3-pyrrolidinylpropylamide with nicotinamide to form 5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide.
Aplicaciones Científicas De Investigación
5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide has been shown to have a range of potential therapeutic applications. It is a NAD+ precursor and has been shown to increase NAD+ levels in cells. NAD+ is a critical coenzyme involved in a range of cellular processes, including DNA repair, energy metabolism, and cellular signaling. Therefore, increasing NAD+ levels may have therapeutic benefits in a range of diseases, including cancer, neurodegenerative diseases, and metabolic disorders.
Propiedades
IUPAC Name |
5-bromo-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c20-16-11-15(12-21-13-16)19(25)22-17-6-3-14(4-7-17)5-8-18(24)23-9-1-2-10-23/h3-4,6-7,11-13H,1-2,5,8-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFDODJZJBWXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7357912 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)

![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)

![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)




